molecular formula C10H14N2O4 B3004049 N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide CAS No. 331712-37-9

N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide

Cat. No.: B3004049
CAS No.: 331712-37-9
M. Wt: 226.232
InChI Key: MAYWSRBVFZOPBL-UHFFFAOYSA-N
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Description

N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide is a synthetic oxamide derivative characterized by a furan-2-ylmethyl group and a 2-methoxyethyl substituent on its nitrogen atoms. Oxamides are known for their versatility in medicinal chemistry due to their hydrogen-bonding capacity and structural rigidity, which enhance interactions with biological targets. This compound’s design leverages the electron-rich furan ring for π-π stacking and the 2-methoxyethyl group for improved solubility and metabolic stability .

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-15-6-4-11-9(13)10(14)12-7-8-3-2-5-16-8/h2-3,5H,4,6-7H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYWSRBVFZOPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a furan ring, which is known for its reactivity and biological significance. The synthesis typically involves the reaction of furan-2-ylmethylamine with 2-methoxyethylamine in the presence of oxalyl chloride under controlled conditions:

  • Preparation of Furan-2-ylmethyl oxalyl chloride : Furan-2-ylmethylamine is reacted with oxalyl chloride.
  • Formation of this compound : The resulting oxalyl chloride is then reacted with 2-methoxyethylamine.

This synthetic route allows for the generation of the target compound in a relatively straightforward manner.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing furan rings often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against a range of bacterial strains. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum efficacy.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. In cellular assays, this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction, although further research is necessary to elucidate the specific pathways involved.

The exact mechanism by which this compound exerts its biological effects remains to be fully characterized. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could also modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy against various pathogens, demonstrating an inhibition zone of up to 15 mm against E. coli and S. aureus at concentrations as low as 50 µg/mL.
Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli1550
S. aureus1250
Pseudomonas10100
  • Study on Anticancer Activity :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.
Cell LineIC50 (µM)Treatment Duration (hours)
MCF-72548
HCT1163048

Comparison with Similar Compounds

MAO-B Inhibitors with Methoxyethyl Substituents

Compounds 23 and 24 (Table 1) are MAO-B inhibitors featuring the N-(2-methoxyethyl) group. Both exhibit potent inhibition (IC₅₀: 0.042–0.056 µM), comparable to the reference drug Selegiline. The 2-methoxyethyl group enhances binding to the MAO-B active site, while the benzofuran/benzothiophene moieties influence selectivity. Notably, benzofuran (compound 23) outperforms benzothiophene (compound 24), highlighting the importance of heterocycle electronic properties .

Table 1: MAO-B Inhibitory Activity of Structural Analogs

Compound Structure IC₅₀ (µM) Selectivity (MAO-B/MAO-A)
23 (Benzofuran analog) (E)-2-(benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide 0.042 >200
24 (Benzothiophene analog) (E)-2-(benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide 0.056 >150
N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide Oxamide core with furan-2-ylmethyl and 2-methoxyethyl Not reported Not reported

Anti-inflammatory Amides from Natural Sources

Plant-derived amides with methoxyethyl or similar groups demonstrate anti-inflammatory activity. For example, compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) from Lycium yunnanense exhibits an IC₅₀ of <17.21 µM in NO inhibition assays.

Structural Analogs with Varied Substituents

  • N-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-N′-(2-methoxyethyl)ethanediamide (): Incorporates a morpholine ring, which may improve CNS penetration due to increased basicity. However, the bulky morpholine group could reduce metabolic stability compared to the simpler furan-2-ylmethyl group .

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound improves water solubility compared to purely aromatic analogs (e.g., 4-methylbenzyl in ).
  • Crystallinity : X-ray studies of thiourea analogs (e.g., 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) reveal planar conformations, whereas oxamides like the target compound adopt twisted geometries due to steric hindrance, affecting packing efficiency .

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